2-Methyl-2-phenylsuccinimide

Description

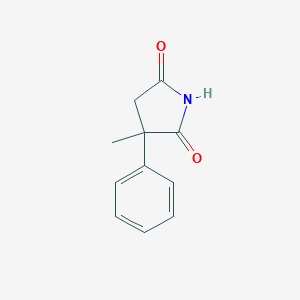

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-3-phenylpyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-11(7-9(13)12-10(11)14)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDESUGJZUFALAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC1=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60933704 |

Source

|

| Record name | 5-Hydroxy-3-methyl-3-phenyl-3,4-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1497-17-2 |

Source

|

| Record name | (±)-α-Methyl-α-phenylsuccinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1497-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Desmethylmethsuximide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001497172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-3-methyl-3-phenyl-3,4-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-phenylsuccinimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-DESMETHYLMETHSUXIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X877DO1N9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to the Mechanism of Action of 2-Methyl-2-phenylsuccinimide

This guide provides a comprehensive technical overview of the molecular mechanism of action of 2-Methyl-2-phenylsuccinimide, an active metabolite of the anticonvulsant drug methsuximide. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind its therapeutic effects, and provides detailed experimental protocols for validation.

Introduction and Therapeutic Context

2-Methyl-2-phenylsuccinimide is a key member of the succinimide class of anticonvulsant agents. It is the principal active metabolite of methsuximide and is largely responsible for its therapeutic effects.[1] Succinimides are a cornerstone in the clinical management of absence seizures (formerly petit mal), a type of epilepsy characterized by brief, sudden lapses in consciousness.[2][3] These seizures are associated with synchronous, bilateral 3-Hz spike-and-wave discharges on an electroencephalogram (EEG).[4] The unique efficacy of 2-Methyl-2-phenylsuccinimide and its congeners in this specific seizure type is intrinsically linked to their precise interactions with key neuronal signaling pathways within the thalamocortical circuitry.

Primary Mechanism of Action: Blockade of T-Type Calcium Channels

The predominant and most well-established mechanism of action for the succinimide class, including 2-Methyl-2-phenylsuccinimide, is the selective inhibition of low-voltage-activated (LVA) T-type calcium channels.[5][6]

The Role of Thalamocortical Circuitry and T-Type Channels in Absence Seizures

Absence seizures are generated by pathological oscillatory activity within the thalamocortical circuits, which connect the thalamus and the cerebral cortex.[2][6] Neurons in the thalamus, particularly thalamic relay neurons, exhibit a high expression of T-type calcium channels, with the CaV3.1 subtype playing a pivotal role.[6]

These channels are "low-voltage-activated," meaning they open in response to small depolarizations from a hyperpolarized state, leading to a massive influx of Ca²⁺ ions. This influx generates a powerful burst of action potentials. In the context of absence epilepsy, this rhythmic burst firing in thalamic neurons drives the synchronized spike-and-wave discharges that propagate through the cortex, leading to a temporary loss of consciousness.[5][6]

Molecular Interaction and Consequence

2-Methyl-2-phenylsuccinimide exerts its therapeutic effect by binding to and blocking these T-type calcium channels.[5][7] By inhibiting the channel, the compound reduces the influx of calcium into thalamic neurons.[7] This action dampens the propensity for burst firing, stabilizes the neuronal membrane, and disrupts the synchronization of the thalamocortical network.[6] The result is the prevention and termination of the abnormal electrical discharges that characterize an absence seizure.[5]

Figure 1: Proposed mechanism of action of 2-Methyl-2-phenylsuccinimide in preventing absence seizures.

Secondary and Putative Mechanisms

While T-type calcium channel blockade is the primary mechanism, other potential actions have been suggested for related succinimide compounds, which may contribute to their overall anticonvulsant profile.

-

Modulation of Voltage-Gated Sodium Channels: Some reports suggest that succinimides, particularly phensuximide, may also block voltage-gated sodium channels, which would reduce overall neuronal excitability.[8]

-

Inhibition of Cyclic Nucleotide Accumulation: Phensuximide has been shown to inhibit the depolarization-induced accumulation of cyclic AMP (cAMP) and cyclic GMP (cGMP) in brain tissue.[4][9] These second messengers are involved in a vast array of signaling cascades, and their modulation could influence neuronal excitability.

-

Influence on GABAergic Systems: There is limited evidence that some succinimides might enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), though this effect is not well-characterized.[5]

Structure-Activity Relationship (SAR)

The anticonvulsant activity of the succinimide class is intrinsically tied to its chemical structure, a pyrrolidine-2,5-dione core.[6]

-

Core Ring: The succinimide ring itself is the essential pharmacophore.

-

C-3 Position Substitution: Substitutions at this position are critical for potency. The presence of both a methyl and a phenyl group in 2-Methyl-2-phenylsuccinimide is crucial for its specific activity profile. Phenyl substitutions, in particular, tend to confer activity against electrically induced convulsions.[6]

-

N-1 Position Substitution: N-methylation, as seen in the parent compound methsuximide, can increase activity against chemically induced convulsions but may decrease activity against electroshock seizures. The target compound, being the N-demethylated metabolite, highlights the importance of the core structure's interaction.

Experimental Validation Protocols

To rigorously validate the proposed mechanism of action, the following experimental workflows are essential.

Protocol 1: Patch-Clamp Electrophysiology for T-Type Channel Blockade

This protocol directly measures the effect of the compound on the ionic currents flowing through T-type calcium channels.

Objective: To determine the inhibitory concentration (IC₅₀) of 2-Methyl-2-phenylsuccinimide on human CaV3.1 T-type calcium channels expressed in a heterologous system (e.g., HEK293 cells).

Methodology:

-

Cell Culture & Transfection: Culture HEK293 cells and transiently transfect them with plasmids encoding the α₁ subunit of the human CaV3.1 channel.

-

Electrophysiological Recording:

-

Perform whole-cell patch-clamp recordings 48-72 hours post-transfection.

-

Use an internal (pipette) solution containing Cs⁺ to block K⁺ channels and an external (bath) solution containing Ba²⁺ or Ca²⁺ as the charge carrier. .

-

Hold the cell membrane at a hyperpolarized potential (e.g., -100 mV) to ensure T-type channels are in a closed, available state.

-

Elicit T-type currents by applying a depolarizing voltage step (e.g., to -30 mV).

-

-

Compound Application:

-

Establish a stable baseline recording of the T-type current.

-

Perfuse the bath with increasing concentrations of 2-Methyl-2-phenylsuccinimide (e.g., 1 µM to 1 mM).

-

Measure the peak current at each concentration after steady-state inhibition is reached.

-

-

Data Analysis:

-

Plot the percentage of current inhibition against the log of the compound concentration.

-

Fit the data to a Hill equation to determine the IC₅₀ value.

-

Sources

- 1. α-Methyl-α-phenylsuccinimide [webbook.nist.gov]

- 2. How Do Succinimide Anticonvulsants Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 3. brainkart.com [brainkart.com]

- 4. Phensuximide | C11H11NO2 | CID 6839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Methsuximide? [synapse.patsnap.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. phensuximide | Dosing & Uses | medtigo [medtigo.com]

- 8. Succinimides: Phensuximide, Methsuximide, Ethosuximide | Pharmaguideline [pharmaguideline.com]

- 9. medchemexpress.com [medchemexpress.com]

The Anticonvulsant Profile of 2-Methyl-2-phenylsuccinimide: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the anticonvulsant properties of 2-Methyl-2-phenylsuccinimide, the principal active metabolite of the anti-epileptic drug Mesuximide. This document is structured to provide researchers, medicinal chemists, and drug development professionals with an in-depth understanding of its mechanism of action, structure-activity relationships (SAR), pharmacokinetic profile, and the critical experimental protocols used for its evaluation. The primary therapeutic action of 2-Methyl-2-phenylsuccinimide is attributed to the selective blockade of low-voltage-activated T-type calcium channels within thalamic neurons, a key mechanism for the control of absence (petit mal) seizures. This guide synthesizes current knowledge, presenting quantitative data, detailed methodologies, and logical frameworks to support ongoing research and development in the field of antiepileptic therapies.

Introduction: The Role of Succinimides in Epilepsy Treatment

The succinimide class of drugs represents a significant therapeutic category for the management of absence seizures, a form of epilepsy characterized by brief, sudden lapses in consciousness.[1] These seizures are associated with characteristic 3-Hz spike-and-wave discharges on an electroencephalogram (EEG), originating from hypersynchronous oscillatory activity within thalamocortical circuits.[2] The core chemical scaffold of this class is the pyrrolidine-2,5-dione ring. While ethosuximide is a frontline therapy, other derivatives like Mesuximide (brand name Celontin) are utilized, particularly for refractory cases.[3][4]

Crucially, the therapeutic efficacy of Mesuximide (N,2-dimethyl-2-phenylsuccinimide) is largely mediated by its pharmacologically active metabolite, 2-Methyl-2-phenylsuccinimide (also known as N-desmethylmethsuximide or α-methyl-α-phenylsuccinimide).[2][3] This metabolite exhibits a longer half-life and achieves higher plasma concentrations than the parent drug, making its distinct pharmacological profile a critical area of study for understanding the overall therapeutic and toxicological effects of Mesuximide.[3] This guide will focus specifically on the properties and evaluation of this active metabolite.

Mechanism of Action: Targeting Thalamic T-Type Calcium Channels

The anticonvulsant effect of 2-Methyl-2-phenylsuccinimide is primarily and selectively targeted at low-voltage-activated (LVA) T-type calcium channels, particularly those expressed in thalamic relay neurons.[2][5]

2.1. The Thalamocortical Circuit and Absence Seizures

T-type calcium channels, especially the Caᵥ3.1 (α1G) subtype, are pivotal in generating the burst-firing patterns that drive the abnormal rhythmic discharges between the thalamus and the cortex, leading to absence seizures.[2] By inhibiting these channels, succinimides achieve the following:

-

Reduction of Calcium Influx: They block or reduce the flow of Ca²⁺ ions into the neuron during slight depolarization.[6]

-

Dampening of Neuronal Burst Firing: This reduction in calcium current stabilizes the neuronal membrane, preventing the abnormal, rhythmic burst firing of thalamic neurons.[6]

-

Disruption of Hypersynchrony: By preventing burst firing, the compound disrupts the synchronization of the thalamocortical network, thereby suppressing the manifestation of the 3-Hz spike-and-wave pattern characteristic of absence seizures.[1][7]

This targeted action explains the specific efficacy of succinimides against absence seizures, as opposed to other seizure types like generalized tonic-clonic seizures.[1]

Caption: Mechanism of 2-Methyl-2-phenylsuccinimide in preventing absence seizures.

2.2. State-Dependent Channel Blockade

Research has demonstrated that the blockade of T-type channels by 2-Methyl-2-phenylsuccinimide (referred to as MPS in some studies) is state-dependent. The molecule shows a higher affinity for the inactivated state of the channel compared to the resting state.[2][8] This is a crucial insight, as it implies that the drug is more effective when neurons are actively firing, a characteristic of the pre-seizure state. This enhances the drug's efficacy under pathological conditions while having less impact on normal neuronal activity.[8]

Quantitative Pharmacology and Structure-Activity Relationship (SAR)

The anticonvulsant potency of succinimide derivatives is intrinsically linked to their chemical structure. The pyrrolidine-2,5-dione core is the essential pharmacophore.

3.1. Key Structural Features for Activity

-

Pyrrolidine-2,5-dione Ring: This core structure is indispensable for activity. The two carbonyl groups are critical for interaction with the biological target.[2]

-

C-3 Position Substitution: The nature of the substituents at the C-3 position of the succinimide ring is the primary determinant of anticonvulsant potency and specificity. The presence of both a methyl and a phenyl group at this position, as in 2-Methyl-2-phenylsuccinimide, confers potent activity.

-

N-1 Position Substitution: Methylation at the N-1 position (as in the parent drug, Mesuximide) is not essential for activity and is removed metabolically to produce the active compound. The resulting secondary amine (N-H) in 2-Methyl-2-phenylsuccinimide is well-tolerated for activity.[2]

Caption: Key structural features of 2-Methyl-2-phenylsuccinimide for anticonvulsant activity.

3.2. Quantitative Inhibition Data

The inhibitory potency of 2-Methyl-2-phenylsuccinimide has been quantified against cloned human T-type calcium channel subtypes. These values are critical for dose-response modeling and mechanistic studies.

| Compound | Channel Subtype | Parameter | Value (mM) | Reference |

| 2-Methyl-2-phenylsuccinimide | α1G (Caᵥ3.1) | Apparent Affinity (Kᵢ) | 0.3 - 0.5 | [2] |

| 2-Methyl-2-phenylsuccinimide | α1I (Caᵥ3.3) | Apparent Affinity (Kᵢ) | 0.3 - 0.5 | [2] |

| 2-Methyl-2-phenylsuccinimide | α1H (Caᵥ3.2) | Apparent Affinity (Kᵢ) | 0.6 - 1.2 | [2] |

| Ethosuximide (for comparison) | General T-type (persistent current) | IC₅₀ | 0.6 | [2] |

Table 1: Quantitative inhibitory activity of 2-Methyl-2-phenylsuccinimide on human T-type calcium channels.

Synthesis and Characterization

The synthesis of 2-Methyl-2-phenylsuccinimide is relevant for its use as an analytical reference standard and for metabolic studies. It is typically produced via the N-demethylation of its parent drug, Mesuximide. While a specific, detailed protocol for this exact transformation is not widely published, a robust procedure can be designed based on standard organic chemistry methodologies for N-demethylation of tertiary amines.

4.1. Proposed Synthesis Protocol: N-Demethylation of Mesuximide

This protocol describes a general procedure using α-chloroethyl chloroformate (ACE-Cl), a common reagent for the demethylation of N-methyl amines.

Step 1: Carbamate Formation

-

Under an inert atmosphere (e.g., Argon), dissolve Mesuximide (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add α-chloroethyl chloroformate (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

Step 2: Hydrolysis of the Carbamate Intermediate

-

Dissolve the crude carbamate intermediate from Step 1 in methanol.

-

Heat the solution to reflux for 1-2 hours. The hydrolysis of the carbamate yields the secondary amine.

-

Monitor the reaction by TLC or LC-MS until the carbamate is fully consumed.

-

Cool the solution and concentrate under reduced pressure.

-

Purify the resulting crude 2-Methyl-2-phenylsuccinimide using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield the pure product.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Experimental Evaluation Protocols

The anticonvulsant properties of 2-Methyl-2-phenylsuccinimide are evaluated using a combination of in vitro electrophysiology and in vivo animal models.

5.1. In Vitro Protocol: Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard method for directly measuring the inhibitory effect of the compound on T-type calcium channels.[5]

Caption: Experimental workflow for assessing T-type channel inhibition via patch-clamp.

Methodology Details:

-

Cell Lines: Human Embryonic Kidney (HEK-293) cells stably transfected to express specific human T-type calcium channel subtypes (Caᵥ3.1, Caᵥ3.2, or Caᵥ3.3) are commonly used.[5]

-

Solutions:

-

Voltage-Clamp Protocol:

-

Hold the cell membrane at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in a resting state.[5]

-

Apply a depolarizing test pulse (e.g., to -30 mV) to activate the channels and elicit a transient inward Ca²⁺ current.[5]

-

Record the peak current as the baseline.

-

Perfuse the cell with the external solution containing a known concentration of 2-Methyl-2-phenylsuccinimide.

-

Repeat the voltage-clamp protocol and measure the reduced peak current to quantify inhibition.

-

Construct a dose-response curve from multiple concentrations to calculate the IC₅₀ or Kᵢ value.

-

5.2. In Vivo Protocol: Animal Models of Seizure

In vivo models are essential to confirm that the in vitro channel activity translates to anticonvulsant efficacy in a complex biological system.

-

Subcutaneous Pentylenetetrazol (scPTZ) Test: This is the primary screening model for anti-absence seizure drugs. PTZ is a GABAₐ receptor antagonist that lowers the seizure threshold. The ability of a compound to prevent or delay the onset of clonic seizures induced by PTZ is indicative of efficacy against absence seizures.[9][10]

-

Animal: Male mice are typically used.

-

Procedure: Administer the test compound (2-Methyl-2-phenylsuccinimide) intraperitoneally (i.p.) at various doses.

-

After a set pre-treatment time (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously.

-

Observe the animals for 30 minutes for the presence of clonic seizures (persisting for at least 5 seconds).

-

Protection is defined as the absence of a clonic seizure. The ED₅₀ (median effective dose) is calculated.

-

-

Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. While succinimides are generally less effective in this model, it is a standard part of the anticonvulsant screening panel.[10][11]

-

Animal: Male mice or rats.

-

Procedure: After administration of the test compound, a supramaximal electrical stimulus is delivered via corneal or ear-clip electrodes.

-

Endpoint: The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

-

Pharmacokinetics and Metabolism

The pharmacokinetic profile of 2-Methyl-2-phenylsuccinimide is a defining feature of its clinical utility. As the active metabolite of Mesuximide, its formation and clearance dictate the duration and intensity of the therapeutic effect.

-

Formation: It is formed in the liver via N-demethylation of the parent drug, Mesuximide.

-

Half-Life: Studies in pediatric patients have shown that N-desmethylmethsuximide has a significantly longer half-life than its parent compound.[6] This leads to its accumulation and maintenance of steady-state plasma concentrations that are much higher than Mesuximide itself, making it the primary contributor to the anticonvulsant effect during chronic therapy.[3]

-

Excretion: The compound and its further metabolites are excreted renally.

Conclusion and Future Directions

2-Methyl-2-phenylsuccinimide is a potent and selective blocker of T-type calcium channels and the principal mediator of the anticonvulsant activity of Mesuximide. Its mechanism of action is well-aligned with the pathophysiology of absence seizures, providing a clear rationale for its clinical efficacy. For drug development professionals, understanding its distinct pharmacology, structure-activity relationships, and pharmacokinetic profile is essential for the design of next-generation antiepileptic drugs.

Future research should focus on developing succinimide derivatives with improved isoform selectivity (e.g., for Caᵥ3.1 over other T-type channels) to potentially enhance efficacy and reduce off-target effects. Furthermore, exploring compounds with optimized pharmacokinetic profiles that do not rely on metabolic activation could lead to more predictable dosing and reduced inter-patient variability. The protocols and data presented in this guide provide a foundational framework for pursuing these research and development goals.

References

-

Gomora, J. C., Daud, A. N., Weiergräber, M., & Perez-Reyes, E. (2001). Block of cloned human T-type calcium channels by succinimide antiepileptic drugs. Molecular Pharmacology, 60(5), 1121-1132. Retrieved from [Link]

-

Weller, E. B., & Penry, J. K. (1974). Plasma Levels of Methsuximide and N-desmethylmethsuximide During Methsuximide Therapy. Neurology, 24(3), 250-255. Retrieved from [Link]

-

Miles, M. V., Tennison, M. B., & Greenwood, R. S. (1989). Pharmacokinetics of N-desmethylmethsuximide in pediatric patients. The Journal of Pediatrics, 114(4 Pt 1), 647-650. Retrieved from [Link]

-

RxList. (2021). How Do Succinimide Anticonvulsants Work?. RxList. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethosuximide. StatPearls [Internet]. Retrieved from [Link]

-

Todorovic, S. M., & Lingle, C. J. (2001). Block of T-Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs. Epilepsy Currents, 1(4), 113-116. Retrieved from [Link]

-

Goehring, R. R., Greenwood, T. D., Pisipati, J. S., & Wolfe, J. F. (1991). Synthesis and anticonvulsant evaluation of some new 2-benzylsuccinimides. Journal of Pharmaceutical Sciences, 80(8), 790-792. Retrieved from [Link]

-

Coulter, D. A., Huguenard, J. R., & Prince, D. A. (1989). Block of T-type Ca2+ channels is an important action of succinimide antiabsence drugs. Epilepsy Currents, 1(4), 113–116. Retrieved from [Link]

-

Crider, A. M., Kolczynski, T. M., & Miskell, D. L. (1981). Synthesis and anticonvulsant activity of racemic 2-amino-N-substituted succinimide derivatives. Journal of Pharmaceutical Sciences, 70(2), 192-195. Retrieved from [Link]

-

Barker-Haliski, M., & White, H. S. (2015). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neurotherapeutics, 12(4), 749-761. Retrieved from [Link]

-

Talebizadeh, Z., & Gholami, M. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 13(5), 447-455. Retrieved from [Link]

-

Löscher, W. (2017). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neurotherapeutics : the journal of the American Society for Experimental NeuroTherapeutics, 14(3), 669–680. Retrieved from [Link]

-

Goehring, R. R., Greenwood, T. D., Pisipati, J. S., & Wolfe, J. F. (1991). Synthesis and anticonvulsant evaluation of some new 2-benzylsuccinimides. Journal of pharmaceutical sciences, 80(8), 790–792. Retrieved from [Link]

-

Talebizadeh, Z., & Gholami, M. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 13(5), 447–455. Retrieved from [Link]

-

Slideshare. (n.d.). Determination of anticonvulsant activity of drugs using animal models. Retrieved from [Link]

Sources

- 1. Plasma levels of methsuximide and N-desmethylmethsuximide during methsuximide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Block of cloned human T-type calcium channels by succinimide antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative structure-activity relationship models for compounds with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sid.ir [sid.ir]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pharmacokinetics of N-desmethylmethsuximide in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and anticonvulsant evaluation of some new 2-benzylsuccinimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-2-phenylsuccinimide: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-phenylsuccinimide, a derivative of the succinimide heterocyclic ring system, represents a molecule of significant interest in medicinal chemistry and drug discovery. The succinimide scaffold is a well-established pharmacophore, most notably found in a class of anticonvulsant drugs. The introduction of a methyl and a phenyl group at the C-2 position of the succinimide ring gives rise to a chiral center and modulates the compound's physicochemical and biological properties. This guide provides a comprehensive overview of the chemical and physical characteristics of 2-Methyl-2-phenylsuccinimide, detailed methodologies for its synthesis and characterization, and an exploration of its biological activities and potential applications in the field of drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Methyl-2-phenylsuccinimide is fundamental for its application in research and development, influencing aspects from reaction conditions to formulation and bioavailability.

Core Molecular Attributes

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁NO₂ | [1][2] |

| Molecular Weight | 189.21 g/mol | [1][2][3] |

| CAS Number | 1497-17-2 | [1][2][3] |

| Appearance | Solid, Off-White Solid | |

| Melting Point | 83-85 °C | |

| Flash Point | 165.3 °C | [1] |

| Storage Temperature | +2 to +8 °C | [1] |

Solubility Profile

Qualitative information suggests that 2-Methyl-2-phenylsuccinimide, like many other small organic molecules, exhibits solubility in a range of organic solvents. While precise quantitative data is limited, its solubility is expected to be good in polar organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO). Its solubility in non-polar solvents is likely to be lower. Due to the lack of a readily ionizable group, its solubility in water is expected to be low.

Synthesis of 2-Methyl-2-phenylsuccinimide

The synthesis of 2-Methyl-2-phenylsuccinimide can be approached through the cyclization of its corresponding dicarboxylic acid, 2-methyl-2-phenylsuccinic acid. This method is a common strategy for the formation of five-membered imide rings.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 2-Methyl-2-phenylsuccinimide.

Experimental Protocol: Synthesis via Cyclization of 2-Methyl-2-phenylsuccinic Acid

This protocol is based on established methods for the synthesis of succinimides from their corresponding dicarboxylic acids.

Materials:

-

2-Methyl-2-phenylsuccinic acid

-

Urea

-

Distilled water

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, combine 2-methyl-2-phenylsuccinic acid and an equimolar amount of urea.

-

Heat the mixture gently in an oil bath. The reactants will melt and react, releasing ammonia and carbon dioxide.

-

Continue heating for approximately 1-2 hours until the evolution of gas ceases. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Allow the reaction mixture to cool to room temperature, during which it should solidify.

-

Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to afford purified 2-Methyl-2-phenylsuccinimide.

-

Filter the crystals, wash with cold water, and dry under vacuum.

-

Characterize the final product by determining its melting point and using spectroscopic methods (NMR, IR, and MS).

Causality behind Experimental Choices: Urea is used as a convenient source of ammonia in situ. Upon heating, urea decomposes to ammonia and isocyanic acid. The ammonia then reacts with the dicarboxylic acid to form the diammonium salt, which upon further heating, undergoes cyclization with the elimination of water to form the imide. Recrystallization is a standard purification technique for solid organic compounds, and an ethanol/water mixture is often effective for compounds with moderate polarity.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of the synthesized 2-Methyl-2-phenylsuccinimide.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of 2-Methyl-2-phenylsuccinimide is expected to show distinct signals for the aromatic protons, the methylene protons of the succinimide ring, the methyl protons, and the N-H proton of the imide.

-

Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.5 ppm, integrating to 5 protons.

-

Methylene Protons (CH₂): The two diastereotopic protons of the methylene group in the succinimide ring will likely appear as a pair of doublets (an AB quartet) or a more complex multiplet, due to their different chemical environments and geminal coupling. These signals are expected in the δ 2.5-3.5 ppm region.

-

Methyl Protons (CH₃): A singlet at approximately δ 1.5-1.8 ppm, integrating to 3 protons.

-

Imide Proton (NH): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, typically appearing downfield (δ 8-10 ppm).

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the number of unique carbon environments.

-

Carbonyl Carbons (C=O): Two signals in the downfield region, around δ 175-180 ppm.

-

Aromatic Carbons (C₆H₅): Several signals in the range of δ 125-140 ppm, corresponding to the ipso, ortho, meta, and para carbons of the phenyl ring.

-

Quaternary Carbon (C-CH₃): A signal for the carbon atom attached to both the methyl and phenyl groups.

-

Methylene Carbon (CH₂): A signal for the methylene carbon in the succinimide ring.

-

Methyl Carbon (CH₃): A signal in the upfield region for the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3200 | N-H Stretch | Imide |

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1770 and ~1700 | C=O Stretch (asymmetric and symmetric) | Imide |

| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring |

The presence of two distinct carbonyl absorption bands is characteristic of the succinimide ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 189. Common fragmentation pathways would likely involve the loss of the methyl group (m/z 174), the phenyl group (m/z 112), and cleavage of the succinimide ring. The base peak could correspond to a stable fragment resulting from these cleavages.[4]

Biological Activity and Drug Development Potential

The succinimide ring is a key structural feature in several antiepileptic drugs, such as ethosuximide and methsuximide. These drugs are thought to exert their effects by blocking T-type calcium channels in the thalamus, which are involved in the generation of absence seizures.

Anticonvulsant Potential

Given its structural similarity to known anticonvulsant agents, 2-Methyl-2-phenylsuccinimide is a promising candidate for evaluation as a potential antiepileptic drug. Studies on related 2-benzylsuccinimides have shown that lipophilic and electron-withdrawing substituents on the phenyl ring can enhance anticonvulsant activity.[5] However, these modifications can also increase neurotoxicity.[5] The specific anticonvulsant and neurotoxic profile of 2-Methyl-2-phenylsuccinimide would need to be determined through in vivo studies, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scMet) seizure tests, alongside neurotoxicity assessments like the rotorod test.[5]

Structure-Activity Relationship (SAR) Insights

The structure of 2-Methyl-2-phenylsuccinimide offers several points for chemical modification to explore structure-activity relationships.

Caption: Key sites for SAR studies on 2-Methyl-2-phenylsuccinimide.

-

N-Substitution: The imide nitrogen can be substituted with various alkyl or aryl groups to modulate the compound's lipophilicity, which can significantly impact its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

-

Phenyl Ring Substitution: Introduction of different substituents on the phenyl ring can alter the electronic and steric properties of the molecule, potentially influencing its binding affinity to biological targets.

-

Methyl Group Modification: Replacing the methyl group with other small alkyl groups could fine-tune the compound's potency and selectivity.

Conclusion

2-Methyl-2-phenylsuccinimide is a compound with a rich chemical profile and significant potential for further investigation in the field of medicinal chemistry. Its well-defined physicochemical properties, accessible synthetic route, and structural relationship to established anticonvulsant drugs make it an attractive scaffold for the design and development of novel central nervous system agents. The detailed technical information provided in this guide serves as a valuable resource for researchers and scientists embarking on studies involving this intriguing molecule, from fundamental chemical synthesis to the exploration of its therapeutic potential. Further in-depth biological evaluations are warranted to fully elucidate the pharmacological profile of 2-Methyl-2-phenylsuccinimide and its derivatives.

References

-

Goehring, R. R., Greenwood, T. D., Pisipati, J. S., & Wolfe, J. F. (1991). Synthesis and anticonvulsant evaluation of some new 2-benzylsuccinimides. Journal of Pharmaceutical Sciences, 80(8), 790–792. [Link]

-

Luminix Health. (n.d.). 2-Methyl-2-phenylsuccinimide. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0255233). Retrieved from [Link]

-

Wikipedia. (n.d.). Fensuksimid. Retrieved from [Link]

-

PubChem. (n.d.). (+-)-alpha-Methyl-alpha-phenylsuccinimide. Retrieved from [Link]

-

NIST. (n.d.). α-Methyl-α-phenylsuccinimide. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

Hertkorn, N., Benner, R., Frommberger, M., Schmitt-Kopplin, P., Witt, M., Kaiser, K., ... & Hedges, J. I. (2006). Characterization of a major refractory component of marine dissolved organic matter. Geochimica et Cosmochimica Acta, 70(12), 2990-3010. [Link]

-

Pandeya, S. N., Smitha, S., Jyoti, M., & Sridhar, S. K. (2005). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of medicinal chemistry, 48(5), 1547–1551. [Link]

-

LibreTexts Chemistry. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II). Retrieved from [Link]

-

Carl ROTH. (n.d.). 2-Methyl-2-phenylsuccinimide, 1 g, CAS No. 1497-17-2. Retrieved from [Link]

-

Oxford Academic (Oxford University Press). (2013, March 27). Assigning a 1H NMR spectrum [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Fragmentation of Organic Ions and Interpretation of EI Mass Spectra. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Obniska, J., & Kamiński, K. (2017). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current medicinal chemistry, 24(21), 2246–2267. [Link]

-

University of California, Irvine. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0002393). Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl-.alpha.-phenylsuccinimide. Retrieved from [Link]

-

PubChem. (n.d.). Phensuximide. Retrieved from [Link]

-

NIST. (n.d.). N-Phenylsuccinimide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Appendix A. Retrieved from [Link]

-

ResearchGate. (n.d.). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

Al-Ghanimi, M. B., Abbas, A. A., & Al-Ghanimi, Z. K. (2020). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 25(21), 5035. [Link]

-

Shimadzu. (n.d.). FTIR TALK Vol.2. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Anticonvulsant Activity and Toxicity of Phensuximide, Methsuximide and Ethosuximide. Retrieved from [Link]

-

Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Retrieved from [Link]

- Google Patents. (n.d.). CN101823958A - New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester.

- Google Patents. (n.d.). US8633223B2 - Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds.

Sources

- 1. luminixhealth.com [luminixhealth.com]

- 2. 1497-17-2|2-Methyl-2-phenylsuccinimide|BLD Pharm [bldpharm.com]

- 3. (+-)-alpha-Methyl-alpha-phenylsuccinimide | C11H11NO2 | CID 92154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. α-Methyl-α-phenylsuccinimide [webbook.nist.gov]

- 5. Synthesis and anticonvulsant evaluation of some new 2-benzylsuccinimides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Crystal Structure and Polymorphism of 2-Methyl-2-phenylsuccinimide

Introduction: The Significance of Solid-State Properties in Active Pharmaceutical Ingredients

2-Methyl-2-phenylsuccinimide, also known as α-methyl-α-phenylsuccinimide, is the pharmacologically active metabolite of the antiepileptic drug methsuximide.[1][2] Methsuximide is utilized in the treatment of absence (petit mal) seizures.[3][4] Upon administration, methsuximide is rapidly N-demethylated in the liver to form 2-Methyl-2-phenylsuccinimide, which has a significantly longer elimination half-life than the parent drug and is considered to be primarily responsible for the therapeutic effect.[2][5][6] The plasma concentration of N-desmethylmethsuximide in patients on chronic methsuximide therapy can be up to 700 times greater than that of methsuximide itself.[2]

The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal structure and polymorphism, are of paramount importance in drug development and manufacturing. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can profoundly influence a drug's physicochemical properties, including its solubility, dissolution rate, stability, and bioavailability.[1][7] A comprehensive understanding of the polymorphic landscape of an API is therefore a critical component of ensuring drug product quality and therapeutic efficacy.

This technical guide provides an in-depth analysis of the crystal structure and known polymorphism of 2-Methyl-2-phenylsuccinimide, drawing on detailed crystallographic studies. We will explore the structural nuances of its racemic and homochiral forms, offering insights into the intermolecular interactions that govern their packing arrangements. Furthermore, this guide will present detailed, field-proven methodologies for the preparation and characterization of these solid-state forms, aimed at researchers, scientists, and drug development professionals.

The Crystalline Forms of 2-Methyl-2-phenylsuccinimide: A Tale of Chirality and Packing

A detailed investigation into the solid-state forms of 2-Methyl-2-phenylsuccinimide has revealed the existence of distinct crystalline structures for its racemic and homochiral forms.[1][7] The homochiral form, in turn, exhibits polymorphism, with two identified modifications: a monoclinic and an orthorhombic form.[1][8] These forms display significant differences in their crystal structures, infrared (IR) spectra, and melting points.[1][7]

The Racemic Form: A Centrosymmetric Arrangement

The racemic form of 2-Methyl-2-phenylsuccinimide crystallizes in a centrosymmetric space group, meaning that each crystal unit cell contains an equal number of the (R)- and (S)-enantiomers. The crystal structure is characterized by the formation of hydrogen-bonded ribbons, a common supramolecular motif in succinimide derivatives.[1][7]

The Homochiral Forms: Unveiling Polymorphism

In contrast to the single crystalline form of the racemate, the homochiral (enantiomerically pure) 2-Methyl-2-phenylsuccinimide has been shown to crystallize in at least two different polymorphic modifications:

-

Monoclinic Polymorph: This form is characterized by a specific arrangement of molecules that gives rise to a monoclinic crystal system.

-

Orthorhombic Polymorph: This second polymorph adopts an orthorhombic crystal system, indicating a different packing arrangement of the molecules.

Both homochiral polymorphs form very similar H-bonded zigzag-like chains.[1][8] However, the overall crystal packing differs significantly from the racemic form and between the two polymorphs themselves.[1] An interesting observation is that the homochiral forms of 2-Methyl-2-phenylsuccinimide have a higher density than the corresponding racemate, which is a contradiction to Wallach's rule and suggests that the homochiral forms are more stable than the racemic form in this case.[1][8]

Comparative Analysis of Crystallographic Data

The following table summarizes the key crystallographic parameters for the racemic and the two homochiral polymorphic forms of 2-Methyl-2-phenylsuccinimide, as determined by single-crystal X-ray diffraction.[1]

| Parameter | Racemic Form | Homochiral Polymorph I | Homochiral Polymorph II |

| Crystal System | Monoclinic | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁ | P2₁2₁2₁ |

| a (Å) | 10.332(3) | 5.987(2) | 6.071(2) |

| b (Å) | 11.001(3) | 10.734(4) | 10.593(4) |

| c (Å) | 9.134(3) | 8.163(3) | 15.602(5) |

| α (°) | |||

| 90 | 90 | 90 | |

| β (°) | |||

| 109.11(3) | 98.78(3) | 90 | |

| γ (°) | |||

| 90 | 90 | 90 | |

| Volume (ų) ** | 980.1(5) | 518.3(3) | 1003.5(6) |

| Z | 4 | 2 | 4 |

| Density (calc) (g/cm³) ** | 1.282 | 1.211 | 1.254 |

| Melting Point (°C) | Not reported | 104-105 | 118-119 |

Data extracted from Khrustalev et al., Crystal Growth & Design, 2014.[1]

Experimental Protocols: Preparation and Characterization

The successful isolation and characterization of the different solid-state forms of 2-Methyl-2-phenylsuccinimide require meticulous experimental control. The following protocols are designed to provide a robust framework for researchers.

Protocol 1: Polymorphic Screening and Crystallization

Rationale: The goal of polymorphic screening is to explore a wide range of crystallization conditions to identify and isolate all accessible solid-state forms. This protocol employs a solvent-based approach, which is a cornerstone of polymorph discovery.

Step-by-Step Methodology:

-

Material Preparation:

-

Synthesize or procure high-purity racemic 2-Methyl-2-phenylsuccinimide.

-

If starting with the racemate, perform chiral separation using High-Performance Liquid Chromatography (HPLC) to obtain the individual enantiomers. The use of a Chiracel OJ stationary phase with a mobile phase gradient of methanol in water has been reported to be effective.[9]

-

-

Solvent Selection:

-

Choose a diverse range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points. A typical solvent screen might include:

-

Alcohols: Methanol, Ethanol, Isopropanol

-

Ketones: Acetone, Methyl Ethyl Ketone

-

Esters: Ethyl Acetate, Isopropyl Acetate

-

Ethers: Diethyl Ether, Tetrahydrofuran

-

Hydrocarbons: Heptane, Toluene

-

Chlorinated Solvents: Dichloromethane

-

Aqueous Mixtures: Water and mixtures with miscible organic solvents.

-

-

-

Crystallization Techniques:

-

Slow Evaporation: Dissolve the compound in a chosen solvent or solvent mixture to near saturation at room temperature in a loosely covered vial. Allow the solvent to evaporate slowly and undisturbed.

-

Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below. A controlled cooling rate can be achieved using a programmable thermostat.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor will slowly diffuse into the compound's solution, inducing crystallization.

-

Anti-Solvent Addition: Add a solvent in which the compound is insoluble (anti-solvent) dropwise to a solution of the compound until turbidity is observed. The solution can then be gently warmed until it becomes clear and allowed to cool slowly.

-

-

Isolation and Drying:

-

Once crystals have formed, carefully isolate them by filtration.

-

Wash the crystals with a small amount of a solvent in which they are sparingly soluble to remove any residual impurities.

-

Dry the crystals under vacuum at a controlled temperature.

-

Protocol 2: Polymorph Characterization

Rationale: A multi-technique approach is essential for the unambiguous identification and characterization of different polymorphic forms.

Step-by-Step Methodology:

-

Single-Crystal X-ray Diffraction (SC-XRD):

-

Purpose: To determine the absolute crystal structure, including unit cell dimensions, space group, and atomic positions.

-

Procedure:

-

Carefully select a single crystal of suitable size and quality under a microscope.

-

Mount the crystal on a goniometer head.

-

Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Solve and refine the crystal structure using appropriate software packages (e.g., SHELXTL).[1]

-

-

-

Powder X-ray Diffraction (PXRD):

-

Purpose: To generate a characteristic diffraction pattern for a bulk sample, which serves as a fingerprint for a specific polymorphic form.

-

Procedure:

-

Gently grind a small amount of the crystalline material to a fine powder.

-

Mount the powder on a sample holder.

-

Collect the PXRD pattern over a defined 2θ range.

-

Compare the resulting diffractogram with patterns calculated from single-crystal data or with previously obtained experimental patterns to identify the polymorphic form.

-

-

-

Infrared (IR) Spectroscopy:

-

Purpose: To probe the vibrational modes of the molecules, which are sensitive to the local environment and intermolecular interactions, thus providing a characteristic spectrum for each polymorph.

-

Procedure:

-

Acquire the IR spectrum of the sample using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

-

The Attenuated Total Reflectance (ATR) technique is often convenient for solid samples.

-

Compare the positions and relative intensities of the absorption bands, particularly in the fingerprint region (below 1500 cm⁻¹), to differentiate between polymorphs. The N-H and C=O stretching regions are also informative.

-

-

-

Thermal Analysis (Differential Scanning Calorimetry - DSC):

-

Purpose: To measure the thermal transitions, such as melting and solid-solid phase transitions, which are characteristic of a specific polymorph.

-

Procedure:

-

Accurately weigh a small amount of the sample (typically 1-5 mg) into an appropriate DSC pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature. The melting point is observed as an endothermic peak. The presence of other thermal events may indicate the existence of different polymorphs or desolvation.

-

-

Conclusion and Future Perspectives

The existence of at least three distinct crystalline forms of 2-Methyl-2-phenylsuccinimide—a racemic form and two homochiral polymorphs—underscores the complexity of its solid-state chemistry. The significant differences in their crystal structures and physicochemical properties, such as melting points, highlight the critical need for a thorough understanding and control of its polymorphism in a pharmaceutical context. The higher density and potential greater stability of the homochiral forms compared to the racemate present intriguing considerations for drug development, particularly concerning formulation strategies and bioavailability.

The protocols outlined in this guide provide a comprehensive framework for the systematic investigation of the polymorphic landscape of 2-Methyl-2-phenylsuccinimide. Future research should focus on elucidating the thermodynamic relationships between the identified polymorphs, exploring the potential for the existence of other crystalline forms under a wider range of conditions, and investigating the impact of polymorphism on the dissolution and bioavailability of this important active metabolite. Such studies will be invaluable in ensuring the development of robust and efficacious drug products based on methsuximide and its active principle.

References

-

Cambridge University Press & Assessment. (2018, June 1). Methsuximide - The Epilepsy Prescriber's Guide to Antiepileptic Drugs. Retrieved from [Link]

- Dobrinska, M. R. (1977). The pharmacokinetics of methsuximide and a major metabolite in the dog and man. University of Wisconsin-Madison.

-

National Center for Biotechnology Information. (n.d.). Methsuximide. PubChem. Retrieved from [Link]

-

Khrustalev, V. N., Sandhu, B., Bentum, S., Fonari, A., Krivoshein, A. V., & Timofeeva, T. V. (2014). Absolute Configuration and Polymorphism of 2-Phenylbutyramide and α-Methyl-α-phenylsuccinimide. Crystal Growth & Design, 14(7), 3360–3369. [Link]

-

Khrustalev, V. N., Sandhu, B., Bentum, S., Fonari, A., Krivoshein, A. V., & Timofeeva, T. V. (2014). Absolute Configuration and Polymorphism of 2-Phenylbutyramide and α-Methyl-α-phenylsuccinimide. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2014). Absolute Configuration and Polymorphism of 2-Phenylbutyramide and α-Methyl-α-phenylsuccinimide. Retrieved from [Link]

-

Strong, J. M., Abe, T., Gibbs, E. L., & Atkinson, A. J., Jr. (1974). Plasma levels of methsuximide and N-desmethylmethsuximide during methsuximide therapy. Neurology, 24(3), 250–255. [Link]

-

ACS Publications. (2014). Absolute Configuration and Polymorphism of 2-Phenylbutyramide and α-Methyl-α-phenylsuccinimide. Crystal Growth & Design. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016, July 1). Methsuximide. LiverTox. Retrieved from [Link]

-

Semantic Scholar. (2014). Absolute Configuration and Polymorphism of 2‑Phenylbutyramide and α‑Methyl-α-phenylsuccinimide. Retrieved from [Link]

Sources

- 1. Absolute Configuration and Polymorphism of 2-Phenylbutyramide and α-Methyl-α-phenylsuccinimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. neurology.org [neurology.org]

- 3. Methsuximide | C12H13NO2 | CID 6476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methsuximide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Methsuximide - The Epilepsy Prescriber's Guide to Antiepileptic Drugs [cambridge.org]

- 6. minds.wisconsin.edu [minds.wisconsin.edu]

- 7. Absolute Configuration and Polymorphism of 2-Phenylbutyramide and α-Methyl-α-phenylsuccinimide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Foreword: The Versatile Scaffold of Succinimide

An In-depth Technical Guide to the Biological Activity of Succinimide Derivatives

In the landscape of medicinal chemistry, certain molecular scaffolds reappear with remarkable frequency, serving as privileged structures for engaging a diverse array of biological targets. The succinimide (pyrrolidine-2,5-dione) core is a prime example of such a scaffold.[1][2][3] This five-membered cyclic imide, seemingly simple in its structure, provides a robust and synthetically tractable foundation for developing potent therapeutic agents.[3][4][5] Its derivatives have demonstrated a wide spectrum of pharmacological activities, ranging from the well-established anticonvulsant effects to promising anticancer, antimicrobial, and anti-inflammatory properties.[1][6][7]

This guide provides a deep dive into the multifaceted biological activities of succinimide derivatives. We will move beyond a mere cataloging of effects to explore the underlying mechanisms of action, the critical structure-activity relationships (SAR) that govern potency and selectivity, and the field-proven experimental protocols used to validate these activities. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable chemical entity.

Anticonvulsant Activity: A Cornerstone of Epilepsy Treatment

The most clinically significant application of succinimide derivatives lies in the management of absence (petit mal) seizures.[8][9] Compounds like ethosuximide are considered first-line therapy for this type of epilepsy, which is characterized by brief lapses in consciousness.[8][10][11]

Mechanism of Action: Targeting Thalamic T-Type Calcium Channels

The therapeutic efficacy of succinimide anticonvulsants is overwhelmingly attributed to their selective blockade of low-voltage-activated T-type calcium channels, particularly the CaV3.1 subtype, in thalamic neurons.[8][9][10]

-

The Thalamocortical Circuit: Absence seizures originate from aberrant, synchronized oscillatory activity within the thalamocortical circuits of the brain.[8][9]

-

Role of T-type Channels: T-type calcium channels in thalamic relay neurons are pivotal in generating the burst firing patterns that underlie the characteristic 3-Hz spike-and-wave discharges seen on an electroencephalogram (EEG) during an absence seizure.[8][9]

-

Succinimide Intervention: By binding to and inhibiting these T-type channels, succinimides reduce the influx of calcium ions (Ca²⁺).[11][12] This action dampens the neuronal burst firing, disrupts the synchronization of the thalamocortical network, and ultimately prevents the manifestation of seizures.[8][11][12] The selective modulation of thalamic neurons without causing broad depression of the central nervous system contributes to a favorable safety profile.[11]

Structure-Activity Relationship (SAR)

The anticonvulsant activity of this class is finely tuned by the substituents on the pyrrolidine-2,5-dione ring.[1][8]

-

Core Scaffold: The succinimide ring is the essential pharmacophore.[8]

-

C-3 Position: This position is crucial for potency. Unsubstituted succinimide is inactive.[1][7] Introduction of small alkyl groups, such as the ethyl and methyl groups in ethosuximide (3-ethyl-3-methyl-pyrrolidine-2,5-dione), confers optimal anti-absence activity.[8][9]

-

N-1 Position: N-methylation can reduce activity against certain types of seizures but may improve resistance to chemically induced convulsions.[2][13] The hydrogen on the nitrogen atom is thought to be important for forming hydrogen bonds with the receptor site.[8][13]

-

Carbonyl Groups: The two carbonyl groups at the C-2 and C-5 positions are essential for activity.[8]

Quantitative Data: In Vitro Efficacy of Succinimide Anticonvulsants

| Compound | Target | Assay Type | IC₅₀ (µM) | Cell Type |

| Ethosuximide | T-type Ca²⁺ Channels | Electrophysiology | ~200-500 | Thalamic Neurons |

| Phensuximide | T-type Ca²⁺ Channels | Electrophysiology | >1000 | Thalamic Neurons |

| Methsuximide | T-type Ca²⁺ Channels | Electrophysiology | ~300-600 | Thalamic Neurons |

| Note: IC₅₀ values can vary based on specific experimental conditions and cell systems used. |

Experimental Protocol: Patch-Clamp Electrophysiology

Objective: To determine the inhibitory effect of a succinimide derivative on T-type calcium channels in a neuronal cell line (e.g., HEK-293 cells stably expressing CaV3.1).

Causality: This whole-cell patch-clamp technique is the gold standard for directly measuring ion channel activity. It allows for precise control of the cell's membrane potential and direct measurement of the ionic currents flowing through the channels, providing a definitive assessment of channel blockade.

Methodology:

-

Cell Preparation: Culture HEK-293 cells expressing the target T-type calcium channel subtype (e.g., CaV3.1) on glass coverslips.

-

Electrode Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording Setup: Place a coverslip in a recording chamber on an inverted microscope stage and perfuse with an external solution containing a charge carrier (e.g., Ba²⁺ or Ca²⁺).

-

Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. This allows electrical access to the entire cell.

-

Voltage Protocol: Hold the cell membrane at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in a closed, available state. Apply a depolarizing voltage step (e.g., to -30 mV) to elicit a T-type current.

-

Data Acquisition: Record the inward currents before (baseline) and after perfusion of the bath with various concentrations of the test succinimide derivative.

-

Analysis: Measure the peak current amplitude at each concentration. Plot the percentage of current inhibition against the drug concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration that inhibits 50% of the current).[8]

Anticancer Activity: A Multifaceted Approach

The discovery of the potent anticancer properties of thalidomide, a derivative of glutarimide (structurally related to succinimide), reignited interest in the broader class of cyclic imides as oncology agents.[14][15][16] Modern succinimide derivatives are being developed with diverse mechanisms of action against various malignancies.[1][2][17]

Mechanisms of Action

Succinimide derivatives exert their anticancer effects through a combination of immunomodulatory, anti-angiogenic, and direct cytotoxic pathways.

-

Immunomodulation via Cereblon (CRBN): The most well-characterized mechanism, particularly for thalidomide and its analogs (lenalidomide, pomalidomide), involves the E3 ubiquitin ligase protein Cereblon.[16][18]

-

The drug binds to CRBN, altering its substrate specificity.

-

This new complex targets specific transcription factors (e.g., Ikaros and Aiolos) for ubiquitination and subsequent proteasomal degradation.

-

Degradation of these factors in multiple myeloma cells leads to apoptosis and cell cycle arrest.[16]

-

-

Anti-inflammatory Effects (NF-κB and TNF-α): Many derivatives inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[15][19] This is often achieved by suppressing the activity of the IκB kinase, which prevents the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory gene expression and cell survival.[15][18][19]

-

Anti-Angiogenesis: Succinimides can inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis.[14][18] This is partly achieved by downregulating the expression of Vascular Endothelial Growth Factor (VEGF).[18][19]

-

Direct Cytotoxicity and Apoptosis Induction: Some novel succinimide derivatives can directly induce apoptosis in cancer cells by activating stress signaling pathways (e.g., JNK and p38 MAPKs) and upregulating pro-apoptotic genes.[17]

Quantitative Data: Cytotoxicity Against Cancer Cell Lines

| Derivative Class | Cell Line | Cancer Type | IC₅₀ (µM) |

| Phthalazine-based[19] | HepG-2 | Hepatocellular Carcinoma | 2.51 (for 24b) |

| Phthalazine-based[19] | MCF-7 | Breast Cancer | 5.80 (for 24b) |

| Maleimide-succinimide[2] | MCF-7 | Breast Cancer | 1.496 (for 5i) |

| Maleimide-succinimide[2] | MCF-7 | Breast Cancer | 1.831 (for 5l) |

| Dicarboximides[17] | K562 | Leukemia | Varies (High to moderate) |

| Note: Data represents selected examples from the literature to illustrate potency. |

Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of a succinimide derivative on a cancer cell line (e.g., MCF-7 breast cancer cells).

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, providing a robust measure of cytotoxicity.

Methodology:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test succinimide derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert MTT to formazan.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the IC₅₀ value.

Antimicrobial and Anti-inflammatory Activities

While less developed than their anticonvulsant and anticancer applications, succinimides also exhibit notable antimicrobial and anti-inflammatory potential.[1][4][6]

Antimicrobial Activity

Succinimide derivatives have been synthesized and tested against a range of pathogens, including Gram-positive and Gram-negative bacteria and fungi.[2][20][21] The exact mechanisms are varied and often not fully elucidated but may involve inhibition of essential enzymes or disruption of cell membrane integrity.

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a succinimide derivative against a specific bacterial strain (e.g., Staphylococcus aureus).

Causality: This method establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standardized, quantitative method for assessing antibacterial potency.

Methodology:

-

Inoculum Preparation: Grow the bacterial strain overnight and dilute it to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in Mueller-Hinton broth.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[2]

Anti-inflammatory Activity

The anti-inflammatory properties of succinimides are often linked to their anticancer effects, primarily through the modulation of inflammatory pathways.[15][18] The key mechanism is the suppression of pro-inflammatory cytokines like TNF-α, often via inhibition of the NF-κB signaling pathway.[15][19]

Experimental Protocol: ELISA for TNF-α Quantification

Objective: To measure the effect of a succinimide derivative on TNF-α secretion from stimulated immune cells (e.g., lipopolysaccharide (LPS)-stimulated macrophages).

Causality: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique that uses antibodies to quantify a specific protein (in this case, TNF-α) in a sample. It provides direct evidence of the compound's ability to modulate cytokine production.

Methodology:

-

Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7 cell line) and pre-treat them with various concentrations of the succinimide derivative for 1 hour.

-

Stimulation: Stimulate the cells with LPS (a potent immune stimulator) to induce TNF-α production. Incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant, which contains the secreted TNF-α.

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for TNF-α.

-

Add the collected supernatants to the wells. The TNF-α in the sample will bind to the capture antibody.

-

Add a detection antibody (also specific for TNF-α but labeled with an enzyme like HRP). This antibody binds to the captured TNF-α, forming a "sandwich".

-

Add a substrate that is converted by the enzyme into a colored product.

-

-

Analysis: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is proportional to the amount of TNF-α in the sample. Quantify the concentration using a standard curve.

Conclusion and Future Perspectives

The succinimide scaffold is a testament to the power of a privileged structure in drug discovery. From its foundational role in controlling absence seizures to its emerging potential in oncology, infectious diseases, and inflammatory conditions, the pyrrolidine-2,5-dione core continues to be a fertile ground for therapeutic innovation.

Future research will likely focus on:

-

Target Specificity: Designing next-generation derivatives with enhanced selectivity for specific enzyme isoforms or protein-protein interactions to improve efficacy and reduce off-target effects.

-

Hybrid Molecules: Combining the succinimide core with other pharmacophores to create dual-acting agents, for example, a compound with both anticancer and anti-inflammatory properties.

-

Drug Delivery: Developing novel formulations and delivery systems to improve the pharmacokinetic profiles of potent succinimide derivatives.

By building upon the foundational knowledge outlined in this guide, researchers and drug developers can continue to unlock the full therapeutic potential of this versatile and enduring chemical scaffold.

References

-

Master Ethosuximide: Mechanism of Action - Picmonic. [Link]

-

What is Ethosuximide used for? - Patsnap Synapse. [Link]

-

Research progress in biological activities of succinimide derivatives - PubMed. [Link]

-

Ethosuximide - StatPearls - NCBI Bookshelf - NIH. [Link]

-

Ethosuximide - Wikipedia. [Link]

-

What is the mechanism of Ethosuximide? - Patsnap Synapse. [Link]

-

Therapeutic Potential of Thalidomide and Its Analogues in the Treatment of Cancer. [Link]

-

Anticancer Properties of a Novel Class of Tetrafluorinated Thalidomide Analogues | Molecular Cancer Therapeutics - AACR Journals. [Link]

-

New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - NIH. [Link]

-

Research progress in biological activities of succinimide derivatives - ResearchGate. [Link]

-

Thalidomide–A Notorious Sedative to a Wonder Anticancer Drug - PMC - PubMed Central. [Link]

-

SAR of Anticonvulsant Drugs | PPT - Slideshare. [Link]

-

Scientists discover how thalidomide-like drugs fight cancer - Dana-Farber Cancer Institute. [Link]

-

Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Publishing. [Link]

-

Antibacterial, Antifungal, and Antitumor Properties of 2,5-Pyrrolidinedione Derivatives. [Link]

-

Synthesis and pharmacological activity of N-substituted succinimide analogs | Request PDF. [Link]

-

Assessment of the Biological Properties of N-Nonsubstituted Succinimides and Their Metallocarbonyl Complexes in Normal and Cancer Cells - MDPI. [Link]

-

Synthesis And Antioxidant Activity Of Succinimide Derivative''. [Link]

-

Synthesis, Molecular Docking, and Preclinical Evaluation of a New Succinimide Derivative for Cardioprotective, Hepatoprotective and Lipid-Lowering Effects - PubMed Central. [Link]

-

Succinimides: Synthesis, reaction and biological activity | Request PDF - ResearchGate. [Link]

-

Visible light promoted metal and oxidant-free stereoselective synthesis of functionalized succinimides from aza-1,6-enynes - RSC Publishing. [Link]

-

A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids - MDPI. [Link]

-

synthesis and antimicrobial activity of new succinimides bearing different heterocycles - IJRPC. [Link]

-

Synthesis, antimicrobial activity and quantum chemical investigation of novel succinimide derivatives | Request PDF - ResearchGate. [Link]

-

Succinimide - Wikipedia. [Link]

-

Synthesis of New Succinimides and Sulphonated Derivatives with Analgesic Action in Mice. [Link]

-